Ethyl butyrate-3,3,4,4,4-d5
Description
Principles and Rationale of Isotopic Labeling for Research Purposes
Isotopic labeling is a powerful technique that involves the replacement of one or more atoms in a molecule with their isotopes to track the molecule's journey through a chemical reaction or a biological system. numberanalytics.comwikipedia.org Isotopes are variants of a particular element that possess the same number of protons but a different number of neutrons, resulting in a different atomic mass. musechem.com This technique can utilize either stable isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), or radioactive isotopes like Tritium (³H) and Carbon-14 (¹⁴C). metwarebio.com
The fundamental principle behind isotopic labeling is that the substitution of an atom with its isotope does not significantly alter the chemical properties of the molecule. musechem.comcreative-proteomics.com The labeled molecule behaves almost identically to its unlabeled counterpart in chemical reactions and biological processes. creative-proteomics.com However, the difference in mass or radioactivity allows researchers to distinguish and trace the labeled molecules. wikipedia.orgmetwarebio.com Detection methods vary depending on the isotope used; stable isotopes are typically detected by mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio, or by nuclear magnetic resonance (NMR) spectroscopy, while radioactive isotopes are detected by measuring their decay. wikipedia.orgmetwarebio.com This ability to track molecules provides invaluable insights into reaction mechanisms, metabolic pathways, and molecular interactions within complex systems. numberanalytics.commetwarebio.com
Strategic Importance of Deuterium Substitution in Chemical Probes
Deuterium (²H), a stable isotope of hydrogen, holds a position of strategic importance in the design of chemical probes for several reasons. clearsynth.com As an isotope of hydrogen, its substitution is a minimal structural modification to a molecule. nih.gov The primary strategic advantage stems from the Kinetic Isotope Effect (KIE) . wikipedia.org The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond due to deuterium's greater mass. libretexts.org Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate compared to breaking a C-H bond at the same position. wikipedia.orglibretexts.org
This predictable slowing of reaction rates is a powerful tool for elucidating reaction mechanisms. thalesnano.com By selectively deuterating different positions on a molecule, researchers can determine which C-H bonds are broken during the rate-determining step of a reaction. wikipedia.orgprinceton.edu Furthermore, this effect is exploited in pharmaceutical research to enhance the metabolic stability of drug candidates. clearsynth.comnih.gov Many drugs are metabolized and cleared from the body through the enzymatic oxidation of C-H bonds. By replacing these metabolically vulnerable hydrogens with deuterium, the rate of metabolism can be reduced, potentially improving the drug's pharmacokinetic profile. clearsynth.comhwb.gov.in Deuterated compounds also serve as ideal internal standards in quantitative analysis, particularly in mass spectrometry, because they are chemically identical to the analyte but have a distinct, higher mass that allows for precise and accurate measurement. thalesnano.com
Table 1: Comparison of Hydrogen Isotopes
| Property | Hydrogen (Protium) | Deuterium |
|---|---|---|
| Symbol | ¹H | ²H or D |
| Protons | 1 | 1 |
| Neutrons | 0 | 1 |
| Atomic Mass (amu) | ~1.008 | ~2.014 |
| Stability | Stable | Stable |
| Bond Strength (e.g., C-X) | Weaker | Stronger |
Specific Justification for Deuteration of Ethyl Butyrate (B1204436) at the 3,3,4,4,4-Positions (Ethyl Butyrate-3,3,4,4,4-d5)
Ethyl butyrate is an ester known for its characteristic fruity aroma and is found naturally in many fruits. wikipedia.orghmdb.ca The deuteration of ethyl butyrate specifically at the 3,3,4,4,4-positions of the butyrate chain (CH₃CH₂CH₂COOCH₂CH₃ becomes CD₃CD₂CH₂COOCH₂CH₃) is a deliberate and strategic modification intended for specific research applications.
The primary justifications for creating this compound are:
Use as an Internal Standard: The most significant application for this compound is as a stable isotope-labeled internal standard for the quantitative analysis of natural ethyl butyrate. thalesnano.comsigmaaldrich.com In analytical techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), an internal standard is added in a known quantity to a sample to correct for analyte loss during sample preparation and analysis. Because Ethyl Butyrate-d5 is chemically identical to ethyl butyrate, it co-elutes and ionizes with the same efficiency. However, its molecular weight is increased by five mass units, allowing the mass spectrometer to easily distinguish it from the unlabeled analyte, leading to highly accurate and precise quantification. massbank.eu
Metabolic and Mechanistic Studies: The butyrate moiety of ethyl butyrate can undergo metabolic transformations in biological systems. hpa.gov.twresearchgate.net The C-H bonds at the terminal end of the butyrate chain (positions 3 and 4) are potential sites for enzymatic oxidation. By replacing these hydrogen atoms with deuterium, researchers can investigate the metabolic fate of ethyl butyrate. The kinetic isotope effect would slow down any metabolic reactions occurring at these positions, allowing for the identification of metabolic pathways and the characterization of the enzymes involved. clearsynth.comnih.gov
Table 2: Properties of Ethyl Butyrate and its Deuterated Analogue
| Compound Name | Molecular Formula | Molar Mass (g/mol) |
|---|---|---|
| Ethyl butyrate | C₆H₁₂O₂ | 116.16 |
| This compound | C₆H₇D₅O₂ | 121.20 |
Overview of Research Domains and Scope for this compound
The unique properties of this compound define its scope within several key scientific domains. Its application is highly specialized and targeted toward research that requires high analytical precision or a deep understanding of molecular behavior.
The principal research domains include:
Food Science and Flavor Chemistry: Ethyl butyrate is a key aroma compound in many fruits and beverages, including orange juice and wine. wikipedia.orgebi.ac.uk Ethyl Butyrate-d5 is used as an internal standard to accurately quantify the concentration of natural ethyl butyrate, helping to assess food quality, authenticity, and changes during processing or storage. sigmaaldrich.comatamanchemicals.com
Environmental Analysis: As a widely used fragrance and flavoring agent, ethyl butyrate can be present in the environment. europa.eu The deuterated analogue facilitates the precise measurement of its levels in environmental samples like water or air.
Metabolomics and Biochemistry: This compound enables researchers to trace the metabolic pathways of short-chain fatty acid esters in biological systems. hmdb.casimsonpharma.com By tracking the labeled butyrate moiety, scientists can study its absorption, distribution, and conversion into other molecules within cells or whole organisms.
Pharmacokinetic Studies: While ethyl butyrate itself is not a major therapeutic drug, the study of its metabolism provides a model for how the human body processes other, more complex ester-containing drugs. clearsynth.comhwb.gov.in Ethyl Butyrate-d5 can be used in preclinical studies to understand ester hydrolysis and subsequent fatty acid metabolism.
Table 3: Summary of Research Applications
| Research Domain | Specific Application of this compound |
|---|---|
| Analytical Chemistry | Stable isotope-labeled internal standard for GC-MS and LC-MS. |
| Food Science | Accurate quantification of ethyl butyrate in foods and beverages. |
| Metabolomics | Tracer for studying the metabolic fate of the butyrate moiety. |
| Pharmacokinetics | Model compound for investigating ester metabolism and clearance. |
Properties
Molecular Formula |
C6H7D5O2 |
|---|---|
Molecular Weight |
121.19 |
Purity |
95% min. |
Synonyms |
Ethyl butyrate-3,3,4,4,4-d5 |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Fidelity Assessment of Ethyl Butyrate 3,3,4,4,4 D5
Design and Development of Synthetic Routes for Ethyl Butyrate-3,3,4,4,4-d5
The synthesis of selectively deuterated compounds like this compound requires careful consideration of starting materials and reaction conditions to ensure high levels of deuterium (B1214612) incorporation at specific positions.
The most logical precursor for the synthesis of this compound is a deuterated form of butyric acid or its derivative. A common strategy involves starting with a commercially available deuterated building block. researchgate.net For this specific isotopologue, Butyric acid-3,3,4,4,4-d5 would be the ideal precursor.
Alternatively, a precursor that can be deuterated at the desired positions can be employed. For instance, a suitable unsaturated precursor could undergo reductive deuteration.
Once the deuterated butyric acid is obtained, the final step is esterification with ethanol (B145695) to yield the target compound, this compound. This is a standard condensation reaction. wikipedia.org
| Precursor Molecule | Derivatization Approach | Rationale |
| Butyric acid-3,3,4,4,4-d5 | Fischer Esterification | Direct reaction with ethanol in the presence of an acid catalyst. |
| But-3-enoic acid | Catalytic Deuteration followed by Esterification | Allows for the introduction of deuterium at specific positions through addition across the double bond. |
| Ethyl acetoacetate | Deuteration and subsequent reduction/elimination | A multi-step approach offering control over the position of deuterium incorporation. |
To achieve high isotopic fidelity, the reaction conditions must be carefully controlled to prevent H/D exchange at undesired positions.
For the esterification of Butyric acid-3,3,4,4,4-d5 with ethanol, typical conditions involve a strong acid catalyst such as sulfuric acid or a solid acid catalyst like HZSM-5. chemicalbook.com The reaction is typically carried out under reflux conditions to drive the equilibrium towards the product.
In the case of reductive deuteration of a precursor like But-3-enoic acid, a deuterium source such as D2 gas is used in the presence of a metal catalyst like Palladium on carbon (Pd/C). researchgate.net The choice of solvent is also critical to avoid unwanted hydrogen exchange.
| Reaction Step | Reagents and Catalysts | Temperature (°C) | Reaction Time (h) | Deuterium Source |
| Fischer Esterification | Ethanol, H₂SO₄ | 78 | 4-8 | N/A |
| Catalytic Deuteration | D₂ gas, Pd/C | 25 | 12 | D₂ |
Purification is a critical step to ensure the final product has high chemical and isotopic purity. moravek.com For a volatile ester like this compound, the primary purification method is distillation. This separates the desired ester from unreacted starting materials, the catalyst, and any byproducts.
Chromatographic techniques such as gas chromatography (GC) can also be employed for purification, especially on a smaller scale, and for assessing the purity of the final product.
| Purification Method | Principle | Application |
| Fractional Distillation | Separation based on boiling point differences. | Removal of ethanol, water, and unreacted butyric acid. |
| Preparative Gas Chromatography | Separation based on differential partitioning between a stationary and mobile phase. | Isolation of high-purity this compound. |
Comprehensive Spectroscopic and Chromatographic Characterization for Isotopic Purity
A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is essential for the unambiguous characterization of deuterated compounds, providing information on both the level of deuterium incorporation and its specific location within the molecule. rsc.org
High-resolution mass spectrometry (HR-MS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.org The mass spectrum of this compound will show a molecular ion peak (M+) that is 5 mass units higher than that of the unlabeled ethyl butyrate (B1204436). The relative intensities of the isotopic peaks can be used to calculate the percentage of deuterium incorporation.
The fragmentation pattern in the mass spectrum can also provide information about the location of the deuterium atoms. For ethyl butyrate, characteristic fragments are observed, and the masses of these fragments will be shifted in the deuterated analogue, confirming the position of the deuterium labels.
| Ion | m/z (Unlabeled Ethyl Butyrate) | m/z (this compound) | Interpretation |
| [M]+ | 116 | 121 | Molecular Ion |
| [M-C₂H₅O]+ | 71 | 76 | Loss of the ethoxy group |
| [C₂H₅O]+ | 45 | 45 | Ethoxy fragment |
| [C₃H₇]+ | 43 | 48 | Propyl fragment |
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for determining the exact position of isotopic labels. rsc.orgwikipedia.org In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C3 and C4 positions of the butyrate chain will be absent.
The ¹³C NMR spectrum will also show characteristic changes. The carbon signals for C3 and C4 will exhibit splitting due to coupling with deuterium (a triplet for a CD₂ group and a quintet for a CD₃ group), and their chemical shifts may be slightly altered.
| Nucleus | Chemical Shift (ppm) - Unlabeled | Chemical Shift (ppm) - Deuterated | Multiplicity (Deuterated) |
| ¹H (C2-H₂) | ~2.2 | ~2.2 | Triplet |
| ¹H (C3-H₂) | ~1.6 | Absent | - |
| ¹H (C4-H₃) | ~0.9 | Absent | - |
| ¹H (Ethyl-CH₂) | ~4.1 | ~4.1 | Quartet |
| ¹H (Ethyl-CH₃) | ~1.2 | ~1.2 | Triplet |
| ¹³C (C1) | ~173 | ~173 | Singlet |
| ¹³C (C2) | ~36 | ~36 | Singlet |
| ¹³C (C3) | ~18 | ~17.5 | Triplet (due to C-D coupling) |
| ¹³C (C4) | ~13 | ~12.5 | Quintet (due to C-D coupling) |
| ¹³C (Ethyl-CH₂) | ~60 | ~60 | Singlet |
| ¹³C (Ethyl-CH₃) | ~14 | ~14 | Singlet |
Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Abundance and Chemical Purity
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide detailed information on both chemical purity and isotopic labeling. acs.org
Chemical Purity Assessment: The gas chromatography component separates the sample into its individual components based on their boiling points and interactions with the stationary phase of the GC column. As the sample mixture travels through the column, different compounds elute at different times, known as retention times. For this compound, a single, sharp peak at the expected retention time would indicate high chemical purity. The presence of other peaks would signify impurities, such as residual starting materials (e.g., d5-butyric acid or ethanol) or byproducts from the synthesis. It is noteworthy that deuterated compounds often elute slightly earlier than their non-deuterated (protium) counterparts, a phenomenon known as the chromatographic H/D isotope effect. nih.gov
Isotopic Abundance and Fidelity: As the separated components exit the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge (m/z) ratio. This allows for the precise determination of isotopic incorporation.
Molecular Ion Peak: Unlabeled ethyl butyrate (C₆H₁₂O₂) has a molecular weight of approximately 116.16 g/mol . The target compound, this compound (C₆H₇D₅O₂), has five deuterium atoms, increasing its molecular weight to approximately 121.19 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 121, confirming the presence of the d5 species. The relative intensity of this peak compared to peaks at lower masses (m/z 116-120) allows for the calculation of isotopic abundance and the percentage of deuteration.
Fragmentation Patterns: Mass spectrometry also provides structural information through characteristic fragmentation patterns. The fragmentation of deuterated esters can be used to confirm the specific location of the isotopic labels. acs.org For instance, the fragmentation of this compound would show shifts in the m/z values of fragments containing the deuterated ethyl group (CD₃CD₂-) compared to the fragmentation of unlabeled ethyl butyrate.
Table 1: Hypothetical GC-MS Data for Ethyl Butyrate and its d5-Isotopologue
| Compound | Retention Time (min) | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] | Isotopic Purity (%) |
| Ethyl Butyrate | 5.42 | 116 | 88, 71, 43 | >99 |
| This compound | 5.40 | 121 | 88, 76, 48 | ~98 |
Infrared (IR) Spectroscopy for Characteristic Deuterium-Carbon Vibrations
Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and confirm structural features of a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. For isotopically labeled compounds, IR spectroscopy is particularly useful for verifying the presence of deuterium-carbon (C-D) bonds.
The frequency of a vibrational mode is primarily dependent on the bond strength and the reduced mass of the atoms involved. Due to the greater mass of deuterium compared to protium (hydrogen), C-D bonds vibrate at a lower frequency than the corresponding C-H bonds. osti.gov This results in a significant and predictable shift in the absorption bands in the IR spectrum.
C-H vs. C-D Stretching Vibrations: The stretching vibrations for C-H bonds in alkyl groups typically appear in the 2850-3000 cm⁻¹ region of the IR spectrum. In contrast, the corresponding C-D stretching vibrations are found in a much lower frequency region, generally between 2000 and 2300 cm⁻¹. cdnsciencepub.comnih.gov This region of the spectrum is often referred to as the "silent zone" because few other fundamental vibrations absorb here, making the appearance of C-D stretching bands a clear and unambiguous indicator of successful deuteration.
Spectrum of this compound: The IR spectrum of this compound would display the characteristic absorptions for an ester, most notably a strong C=O stretching band around 1715-1740 cm⁻¹. researchgate.net It would also show C-H stretching bands for the ethyl group's CH₂ and the butyrate chain's α-methylene group. Crucially, the spectrum would exhibit distinct absorption bands in the 2000-2300 cm⁻¹ range, confirming the presence of the CD₂ and CD₃ groups at the end of the butyrate chain. The absence of significant absorption in the C-H stretching region corresponding to the terminal ethyl group of the butyrate moiety would further confirm the high isotopic fidelity.
Table 2: Characteristic IR Absorption Frequencies for Ethyl Butyrate and this compound
| Vibrational Mode | Ethyl Butyrate (cm⁻¹) | This compound (cm⁻¹) |
| C-H Stretch (Alkyl) | 2850-3000 | 2850-3000 (from ethyl ester and α-CH₂) |
| C-D Stretch (Alkyl) | N/A | ~2050-2250 |
| C=O Stretch (Ester) | ~1735 | ~1735 |
| C-O Stretch (Ester) | ~1180 | ~1180 |
Advanced Quantitative Analytical Applications of Ethyl Butyrate 3,3,4,4,4 D5
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique for achieving high-accuracy measurements. The methodology involves adding a known amount of an isotopically-labeled version of the analyte, such as Ethyl butyrate-3,3,4,4,4-d5, to a sample before any processing or extraction steps. Because the labeled standard (internal standard) and the native analyte behave almost identically during sample preparation and chromatographic separation, any losses incurred will affect both compounds equally. The final measurement relies on the ratio of the native analyte's signal to the labeled standard's signal in the mass spectrometer. This ratio, combined with the known amount of standard added, allows for precise and accurate calculation of the native analyte's absolute concentration, a task that is challenging with other calibration methods.
A significant challenge in quantitative analysis, especially in complex samples like alcoholic beverages or food products, is the "matrix effect." researchgate.net This phenomenon occurs when other components in the sample interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of its signal and, consequently, inaccurate quantification.
The use of a stable isotope-labeled internal standard like this compound is the gold standard strategy to combat matrix effects. Since the deuterated standard co-elutes with the native ethyl butyrate (B1204436) and shares its chemical properties, it experiences the same matrix-induced signal suppression or enhancement. emich.edu By measuring the ratio of the analyte to its co-eluting labeled standard, the unpredictable variations caused by the matrix are effectively canceled out. This ensures that the quantification remains robust and accurate even across different sample types with varying complexity. Studies on flavoring agents in alcoholic beverages have demonstrated that using deuterated ethyl butyrate as an internal standard provides excellent results for the quantitation of native ethyl butyrate. ttb.gov
Analytical methods employing this compound as an internal standard are validated to ensure their reliability. Key validation parameters include:
Linearity: This assesses the method's ability to produce results that are directly proportional to the concentration of the analyte. It is typically demonstrated by a high coefficient of determination (R²) for the calibration curve. Methods using this internal standard consistently achieve R² values greater than 0.99. ttb.govmdpi.com
Accuracy: This refers to the closeness of a measured value to the true value. It is often evaluated through recovery studies in spiked samples. For methods quantifying flavor compounds, recoveries are typically expected to be high. ttb.gov
Precision: This measures the degree of agreement among a series of individual measurements. It is expressed as the relative standard deviation (RSD). Low RSD values indicate high precision. researchgate.net
Limits of Detection (LOD) and Quantification (LOQ): These parameters define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
The table below summarizes typical method validation results for the quantification of esters like ethyl butyrate using a deuterated internal standard in complex matrices such as wine.
| Validation Parameter | Typical Performance Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | ttb.govmdpi.com |
| Accuracy (Recovery) | 90 - 116% | ttb.govmdpi.com |
| Precision (RSD) | < 15% | researchgate.net |
| Limit of Quantification (LOQ) | 0.4 ng/L - 4 µg/L | researchgate.net |
Application in Trace Analysis and Ultra-Sensitive Detection Methods
Many flavor-active compounds, including ethyl butyrate, impart their characteristic sensory properties at very low concentrations, often in the parts-per-billion (µg/L) or even parts-per-trillion (ng/L) range. sci-hub.se Accurately quantifying these trace-level components is essential for flavor chemistry and quality control but presents a significant analytical challenge. researchgate.net
The use of this compound is particularly advantageous for such ultra-sensitive methods. When analyzing trace quantities, even minor losses during multi-step sample preparation (e.g., liquid-liquid extraction, solid-phase microextraction) can lead to large relative errors. By using an isotopic internal standard, these procedural losses are inherently corrected, enabling accurate quantification even when recovery is inconsistent or incomplete. Research on wine esters has demonstrated that methods employing deuterated standards like ethyl-d5 butyrate can achieve impressively low limits of quantification, sometimes reaching sub-ng/L levels, which is critical for understanding the aroma profile. researchgate.net
Integration with High-Throughput Analytical Platforms
Regulatory bodies and quality control laboratories in the food and beverage industry often need to analyze a large number of samples efficiently. ttb.govttb.gov High-throughput analytical platforms, which automate sample preparation and analysis, are essential for this purpose. The IDMS method using this compound is highly compatible with these automated systems.
The robustness of the internal standard method reduces the need for repeated calibrations and complex matrix-matching, simplifying the workflow. Once the method is established, the consistent addition of the internal standard to all samples and standards allows for streamlined data processing. For example, the U.S. Alcohol and Tobacco Tax and Trade Bureau (TTB) developed a quantitative method for various flavoring agents, including ethyl butyrate, in diverse alcoholic matrices using deuterated ethyl butyrate as an internal standard, demonstrating its suitability for routine, high-volume analysis. ttb.govttb.gov
Mechanistic Elucidation and Kinetic Studies Utilizing Ethyl Butyrate 3,3,4,4,4 D5 As a Probe
Investigation of Ester Hydrolysis and Transesterification Reaction Mechanisms
Ester hydrolysis, the cleavage of an ester into a carboxylic acid and an alcohol, and transesterification, the exchange of the alcohol group of an ester with another alcohol, are fundamental reactions in organic chemistry and industrial processes. wikipedia.orgwikipedia.org These reactions can be catalyzed by acids or bases. wikipedia.org In acid-catalyzed hydrolysis, which is the reverse of Fischer esterification, a proton adds to the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. wikipedia.orglibretexts.org In base-catalyzed hydrolysis, or saponification, a hydroxide (B78521) ion directly attacks the carbonyl carbon. wikipedia.orglibretexts.org
The use of Ethyl butyrate-3,3,4,4,4-d5 allows for the precise investigation of these mechanisms. While the primary site of reaction is the ester carbonyl group, secondary interactions or alternative minor pathways involving the alkyl chain can be probed. If a mechanism involved the abstraction of a proton from the C3 (α-carbon) or C4 (β-carbon) position in a side reaction or an alternative rate-limiting step, a primary KIE would be observed. More commonly, secondary KIEs may be observed. These are smaller effects that arise from changes in the hybridization of the carbon atom bearing the deuterium (B1214612) during the reaction, even if the C-D bond is not broken. For example, a change from sp3 to sp2 hybridization at a deuterated carbon center during the formation of a transition state can be detected.
In transesterification reactions, such as the conversion of ethyl butyrate (B1204436) to another ester, kinetic models like the Ping-Pong Bi-Bi mechanism are often invoked, particularly in enzyme-catalyzed systems. nih.govnih.gov By using this compound as a substrate, researchers can confirm that C-H bond cleavage in the butyrate moiety is not involved in the primary reaction pathway, thus validating mechanistic proposals that focus on nucleophilic attack at the ester carbonyl.
| Reaction Type | Catalyst | kH/kD (Hypothetical) | Mechanistic Implication |
| Hydrolysis | Acid (H₂SO₄) | 1.02 | No C-H bond cleavage in the rate-determining step. Small secondary KIE possible. |
| Hydrolysis | Base (NaOH) | 1.01 | Confirms nucleophilic attack at carbonyl carbon is the key step, without involvement of the alkyl chain. |
| Transesterification | MgO/CaO | 1.03 | Absence of a primary KIE supports a mechanism where the alcohol attacks the carbonyl, with no C-H abstraction from the butyrate chain. researchgate.net |
Examination of Biotransformation Pathways and Enzyme Specificity
This compound is an invaluable tool for studying the biotransformation of esters in living systems and for probing the specificity of enzymes like lipases, esterases, and cutinases. nih.govjmb.or.kr These enzymes are widely used in industrial biotechnology for the synthesis and hydrolysis of esters. nih.gov The specificity of an enzyme for its substrate is determined by the precise geometry and chemical nature of its active site. worthington-biochem.com
Studies on various enzymes have revealed different substrate preferences. For example, in a transacylation reaction, Candida antarctica lipase (B570770) B (CALB) shows a preference for ethyl pentanoate, while cutinase has a specificity maximum for ethyl heptanoate. diva-portal.org Similarly, Rhodococcus cutinase (Rcut) displays a substrate preference order for alcohols of C6 > C4 > C8 > C10 > C2 when synthesizing alkyl butyrates. jmb.or.kr
Introducing this compound into such a system allows researchers to investigate the enzyme's mechanism. A significant KIE would indicate that a step involving C-H activation, such as enzymatic hydroxylation on the alkyl chain, might be occurring, either as the main reaction or a minor side reaction. The absence of a KIE helps to confirm that the enzyme acts solely as a hydrolase or acyltransferase at the ester functional group. Furthermore, in metabolic studies using techniques like stable isotope-resolved metabolomics (SIRM), this compound can be used to trace the fate of the butyrate moiety through various metabolic pathways within an organism, such as Saccharomyces cerevisiae, which is used in the production of flavored beverages. nih.gov
| Enzyme | Source Organism | Substrate | Relative Activity (%) |
| Lipase B (CALB) | Candida antarctica | Ethyl Butyrate | 100 |
| Lipase B (CALB) | Candida antarctica | This compound | 98 (Hypothetical) |
| Cutinase (Rcut) | Rhodococcus sp. | Ethyl Butyrate | 65 jmb.or.kr |
| Cutinase | Fusarium solani pisi | Ethyl Butyrate | High jmb.or.kr |
| Alcohol Acyltransferase (SAAT) | Saccharomyces cerevisiae | Butyryl-CoA + Ethanol (B145695) | High nih.gov |
Assessment of Degradation Kinetics and Environmental Fate Processes
Understanding the degradation kinetics and environmental fate of commercial chemicals like ethyl butyrate is crucial for environmental science. Ethyl butyrate is expected to be released into the environment through various waste streams from its use as a solvent and in flavors and fragrances. nih.gov Its primary degradation pathway in the atmosphere is reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 3 days. nih.gov In soil and water, it is expected to be readily biodegradable. nih.gov
Isotopically labeled compounds like this compound are instrumental in precisely measuring these degradation rates and elucidating the mechanisms involved. The KIE can provide direct evidence for the rate-limiting step in a degradation process. For instance, if the atmospheric degradation initiated by a hydroxyl radical involves the abstraction of a hydrogen atom from the C3 or C4 position, the deuterated compound will degrade more slowly than its non-deuterated counterpart. osti.gov This approach allows for a more quantitative understanding of degradation pathways beyond simple observation of disappearance over time. In complex environmental matrices, the deuterated compound can also be used as a tracer, easily distinguishable by mass spectrometry from naturally occurring ethyl butyrate, to track its transport, partitioning, and ultimate fate.
| Degradation Process | Matrix | Half-life (t₁/₂) of Ethyl Butyrate | kH/kD (Hypothetical) | Implication of KIE |
| Atmospheric Oxidation | Air (OH radicals) | ~3 days nih.gov | 1.5 | H-abstraction from the butyrate chain is part of the rate-determining step. |
| Biodegradation | Water | Readily biodegradable nih.gov | 1.1 | Minor KIE suggests C-H bond breaking is not the primary rate-limiting step in the overall biodegradation pathway. |
| Thermal Decomposition | Inert Atmosphere | - | 1.4 | Analogous to other deuterated compounds, suggests C-H/C-D bond scission is a key kinetic step. osti.gov |
Probing of Molecular Interactions and Binding Dynamics
The study of non-covalent molecular interactions is fundamental to understanding chemical and biological systems. This compound can be used as a subtle probe to investigate these interactions. While deuteration does not change the electron distribution of a molecule, it does alter the vibrational frequencies of the C-D bonds. This change can be monitored using spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to provide information about the local environment of the deuterated moiety.
When this compound binds to a larger molecule, such as the active site of an enzyme or a receptor protein, changes in the C-D vibrational modes can indicate the strength and nature of the interaction. uni-greifswald.de For example, the formation of weak hydrogen bonds between the deuterated alkyl chain and amino acid residues in an enzyme's binding pocket could be detected as shifts in the C-D stretching frequencies.
| Analytical Technique | Information Gained with this compound |
| Nuclear Magnetic Resonance (NMR) | Can resolve signals from the deuterated vs. non-deuterated parts of the molecule, providing insights into conformational changes upon binding. |
| Infrared/Raman Spectroscopy | Monitors shifts in C-D vibrational frequencies to probe the local environment and intermolecular forces (e.g., van der Waals, weak H-bonds) in a binding pocket. |
| Mass Spectrometry | Used to differentiate the probe from its non-deuterated counterpart in complex mixtures, essential for tracer studies of binding and transport. |
| Neutron Scattering | The significant difference in scattering cross-section between H and D makes this technique highly sensitive to the location of the deuterated parts of the molecule in a larger assembly. |
Role of Ethyl Butyrate 3,3,4,4,4 D5 in Advanced Metabolic and Pathway Flux Research
Isotopic Tracing for Carbon Flux Analysis in Biosynthetic Pathways
Isotopic tracing with stable isotopes like deuterium (B1214612) is a cornerstone of metabolic flux analysis (MFA), a method used to quantify the rates (fluxes) of reactions within a metabolic network. biosynsis.com While Ethyl butyrate-3,3,4,4,4-d5 is labeled with deuterium, not carbon, it serves as a powerful tracer for the flux of the carbon-containing butyrate (B1204436) molecule.
Once administered, ethyl butyrate-d5 is hydrolyzed by cellular enzymes, releasing ethanol (B145695) and the labeled butyrate-d5 moiety. This butyrate-d5 can then enter central metabolism. For example, it can be converted to butyryl-CoA and subsequently undergo β-oxidation to produce labeled acetyl-CoA. nih.gov This labeled acetyl-CoA can then enter the Krebs cycle or be used for the synthesis of other molecules like fatty acids or ketone bodies. nih.govnih.gov
By using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect the deuterium label in downstream metabolites. nih.gov The degree of deuterium enrichment in these products over time provides quantitative data on the rate at which the labeled butyrate is being processed through specific pathways. This allows for the calculation of metabolic flux, offering a dynamic view of cellular activity that is not achievable by simply measuring metabolite concentrations. bitesizebio.com For example, observing a high incorporation of deuterium into citrate (B86180) would indicate a significant flux from butyrate into the Krebs cycle.
Table 1: Illustrative Example of Deuterium Enrichment for Flux Analysis
This table shows hypothetical data on the percentage of deuterium labeling found in key metabolites at different time points after introducing Ethyl butyrate-d5 into a cell culture.
| Metabolite | Labeling at 1 hour (%) | Labeling at 4 hours (%) | Implied Pathway Activity |
| Butyrate-d5 | 95 | 70 | Uptake and initial processing |
| Acetyl-CoA-d2 | 30 | 55 | High β-oxidation flux |
| Citrate-d2 | 15 | 40 | Active Krebs cycle entry |
| Palmitate-d(n) | 5 | 25 | Fatty acid synthesis from butyrate precursor |
Elucidation of Precursor-Product Relationships in Complex Biological Systems
A fundamental goal in metabolomics is to map the connections between molecules, establishing which compounds are precursors to others. Stable isotope tracing provides definitive evidence for these relationships. oup.com The traditional approach involves administering a labeled compound and then searching for that label in a suspected product. oup.comslideshare.net
The use of this compound perfectly illustrates this principle. If researchers hypothesize that butyrate contributes to the synthesis of the ketone body β-hydroxybutyrate, they can introduce the d5-labeled tracer. Subsequent detection of deuterated β-hydroxybutyrate using mass spectrometry confirms the metabolic link. The mass of the product will be shifted by the mass of the incorporated deuterium atoms, providing an unambiguous signal that directly connects the precursor to the product. nih.gov This method is superior to simply observing correlated changes in the concentrations of the two molecules, which can be misleading. bitesizebio.com This technique can be applied to map out entire pathways, step-by-step, revealing the intricate web of cellular metabolism. acs.org
Table 2: Precursor-Product Relationships Established with Ethyl Butyrate-d5
This table outlines potential labeled products that could be identified to confirm metabolic pathways originating from butyrate.
| Precursor Administered | Potential Labeled Product | Metabolic Pathway Confirmed |
| Ethyl butyrate-d5 | Butyryl-CoA-d5 | Fatty acid activation |
| Ethyl butyrate-d5 | Acetyl-CoA-d2 | β-oxidation |
| Ethyl butyrate-d5 | β-hydroxybutyrate-d(n) | Ketogenesis |
| Ethyl butyrate-d5 | Palmitoyl-CoA-d(n) | Fatty acid elongation |
| Ethyl butyrate-d5 | Histone H3/H4 (acetyl-d(n)) | Epigenetic modification via acetyl-CoA |
Methodological Advancements in Sample Preparation and Data Deconvolution for Isotopic Metabolomics
The practical application of tracers like Ethyl butyrate-d5 relies on sophisticated sample preparation and data analysis techniques. researchgate.net
Sample Preparation: The first step is to extract metabolites from a complex biological matrix, such as cells, tissues, or biofluids. researchgate.net This is a critical step, as the goal is to efficiently recover a wide range of metabolites while preventing their degradation. researchgate.net Common methods include liquid-liquid extraction (e.g., using methanol/chloroform mixtures) or solid-phase extraction. researchgate.netmdpi.com For isotopic studies, it is crucial that the extraction process does not alter the isotopic labeling of the molecules. The choice of method depends on the metabolites of interest and the analytical platform being used (e.g., Gas Chromatography-MS or Liquid Chromatography-MS). mdpi.com
Data Deconvolution: After analysis by mass spectrometry, the raw data consists of a complex series of peaks representing thousands of different ions. frontiersin.org In an isotope tracing experiment, each metabolite derived from the tracer will exist in both an unlabeled (natural abundance) form and one or more labeled forms (isotopologues). acs.org Data deconvolution is the computational process of sifting through this data to:
Identify which peaks correspond to labeled metabolites. uni.lu
Correct for the natural abundance of heavy isotopes (like ¹³C) that can interfere with the signal from the deuterated tracer. acs.org
Quantify the relative abundance of each isotopologue for a given metabolite. acs.orgresearchgate.net
Algorithms and software tools like NTFD (Nontargeted Tracer Fate Detection), X¹³CMS, and mzMatch-ISO have been developed to automate this process, enabling researchers to analyze the vast datasets generated in modern metabolomics experiments. acs.orgacs.org
Applications in Non-Targeted Metabolomics for Unknown Identification
In contrast to targeted analysis, where researchers look for specific, known metabolites, non-targeted metabolomics aims to detect and identify all measurable small molecules in a sample. acs.org Using a stable isotope tracer like this compound in a non-targeted approach is a powerful strategy for discovering novel metabolic pathways and identifying previously unknown metabolites. acs.orgresearchgate.net
The principle is to search the entire dataset for the tracer's isotopic signature. uni.lu Researchers look for pairs of signals that are separated by a specific mass difference corresponding to the label. In the case of an intact butyrate-d5 moiety being incorporated into a larger molecule, this would be a mass shift of +5 Da. If the butyrate is first broken down into two acetyl-CoA-d2 units, the mass shift in downstream products could be +2, +4, etc. By computationally filtering for these specific mass differences, all metabolites derived from the initial tracer can be flagged, even if their chemical identity is not yet known. acs.orgacs.org This approach transforms an unknown peak into a "tracer-derived unknown," significantly narrowing down the possibilities for its identification and immediately placing it within the context of the traced pathway. frontiersin.org
Table 3: Hypothetical m/z Pairs for Non-Targeted Discovery with Ethyl Butyrate-d5
This table shows how detecting specific mass-to-charge ratio (m/z) pairs can reveal tracer-derived metabolites in a non-targeted experiment.
| Unlabeled m/z | Labeled m/z | Mass Difference (Da) | Implication |
| 188.07 | 193.10 | +5.03 | Unknown metabolite contains an intact butyrate-d5 moiety. |
| 245.12 | 247.13 | +2.01 | Unknown metabolite incorporates one acetyl-CoA-d2 unit. |
| 310.22 | 314.24 | +4.02 | Unknown metabolite incorporates two acetyl-CoA-d2 units. |
Stable Isotope Tracing in Vivo and In Vitro Systems
The use of Ethyl butyrate-d5 and similar tracers is applicable across different biological models, from simple cell cultures to whole organisms.
In Vitro Systems: In vitro (in glass) studies, such as those using cultured cells or isolated organelles like mitochondria, provide a controlled environment to dissect specific metabolic questions. nih.govresearchgate.net For example, researchers can add Ethyl butyrate-d5 to cancer cell cultures to investigate how these cells utilize short-chain fatty acids for energy and growth, or to study the direct impact on epigenetic modifications like histone acetylation. nih.govbiorxiv.org These systems allow for precise manipulation of conditions and are crucial for elucidating fundamental biochemical mechanisms. researchgate.net
In Vivo Systems: In vivo (in a living organism) studies, typically in animal models like mice, are essential for understanding metabolism in a physiologically relevant context. nih.govmdpi.com Following administration of Ethyl butyrate-d5 (e.g., orally or via infusion), researchers can track its absorption, distribution to different organs, and metabolism by both host cells and the gut microbiota. nih.govnih.gov For instance, studies have used labeled short-chain fatty acids to demonstrate how butyrate produced by gut bacteria can travel to host tissues and be used as a carbon source for histone acetylation, directly linking diet, microbiota, and host epigenetics. nih.govresearchgate.net Such in vivo tracing experiments provide invaluable insights into systemic metabolism and inter-organ crosstalk that cannot be captured in vitro. biorxiv.orgmdpi.com
Methodological Considerations and Challenges in Research Involving Ethyl Butyrate 3,3,4,4,4 D5
Mitigation of Kinetic Isotope Effects (KIE) in Analytical and Mechanistic Studies
The substitution of hydrogen with deuterium (B1214612), a heavier isotope, can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.govnih.govwikipedia.org This is particularly relevant in studies involving Ethyl Butyrate-3,3,4,4,4-d5, as the five deuterium atoms on the butyryl chain can influence reactions where a C-H or C-D bond is broken in the rate-determining step.
Primary vs. Secondary KIEs:
Primary KIEs occur when the bond to the isotope is cleaved during the rate-limiting step. In the context of this compound, this would be most pronounced in reactions involving the abstraction of a deuterium atom from the C3 or C4 position.
Mitigation Strategies:
To minimize the impact of KIEs on experimental results, several strategies can be employed:
Careful Experimental Design: Researchers should design experiments to avoid situations where the cleavage of a C-D bond is the rate-determining step, if possible.
Use of Appropriate Analytical Techniques: Chromatographic techniques, such as gas chromatography (GC) or liquid chromatography (LC), coupled with mass spectrometry (MS), are commonly used. It is crucial to ensure that the chromatographic separation does not differentiate between the deuterated and non-deuterated isotopologues, which could lead to erroneous quantification. waters.com
Isotope Effect Correction Factors: In cases where KIEs are unavoidable, it may be possible to determine and apply a correction factor. This involves running parallel experiments with both the labeled and unlabeled compounds to quantify the difference in reaction rates.
Table 1: Potential Kinetic Isotope Effects in Reactions Involving this compound
| Reaction Type | Potential for KIE | Description |
| Enzymatic Hydrolysis | Secondary | The deuterium atoms may alter the binding affinity of the ester to the enzyme's active site, thereby affecting the rate of hydrolysis. |
| Chemical Oxidation | Primary | If the oxidation involves the abstraction of a hydrogen/deuterium atom from the C3 or C4 position, a significant primary KIE is expected. |
| Thermal Decomposition | Primary | Cleavage of the C-C or C-D bonds at elevated temperatures could be influenced by the presence of deuterium. |
Ensuring Isotopic Stability and Preventing Deuterium Exchange
A critical assumption when using deuterated internal standards is that the deuterium atoms remain fixed in their positions throughout the experimental procedure. acanthusresearch.com However, under certain conditions, deuterium exchange with protic solvents or other exchangeable protons in the sample matrix can occur.
Factors Influencing Deuterium Exchange:
pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange, particularly for hydrogens on carbons adjacent to carbonyl groups. acanthusresearch.com
Temperature: Higher temperatures can provide the necessary activation energy for exchange reactions to occur.
Catalysts: The presence of certain metal catalysts or enzymes can facilitate deuterium exchange. acanthusresearch.com
The deuterium atoms in this compound are located on sp3 hybridized carbons and are generally considered stable. However, the potential for exchange, though minimal, should not be entirely disregarded, especially under harsh experimental conditions.
Preventive Measures:
Control of Experimental Conditions: Maintaining a neutral pH and using the lowest effective temperature can help prevent deuterium exchange.
Use of Aprotic Solvents: Whenever possible, using aprotic solvents can eliminate a primary source of exchangeable protons.
Monitoring Isotopic Purity: It is essential to periodically analyze the isotopic purity of the standard to ensure that no significant deuterium loss has occurred. This can be achieved using high-resolution mass spectrometry.
Data Processing and Bioinformatic Tools for Complex Isotopic Data Interpretation
The use of stable isotope-labeled compounds like this compound generates complex datasets, particularly in metabolomics and flux analysis studies. The resulting mass spectra will contain multiple isotopic peaks corresponding to different isotopologues of the analyte and the internal standard.
Challenges in Data Interpretation:
Spectral Overlap: The isotopic clusters of the analyte and the deuterated standard may overlap, complicating accurate quantification.
Natural Isotope Abundance: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁷O, ¹⁸O) in both the analyte and the standard must be corrected for.
Data Volume: High-throughput experiments can generate vast amounts of data that require sophisticated software for efficient processing.
Bioinformatic Tools and Software:
A variety of software tools have been developed to address these challenges and facilitate the analysis of stable isotope labeling data. nih.govacs.orgnih.govnih.gov These tools offer functionalities for:
Peak deconvolution: Separating overlapping isotopic peaks.
Natural abundance correction: Correcting for the contribution of naturally occurring isotopes. escholarship.orgoup.com
Quantification: Calculating the relative or absolute concentrations of the analyte.
Visualization: Providing graphical representations of the data to aid in interpretation. escholarship.org
Table 2: Selected Software for Isotopic Data Analysis
| Software | Key Features | Primary Application |
| mzMatch-ISO | Isotope pattern analysis, natural abundance correction. | Metabolomics |
| IsoCor | Correction for natural isotope abundance and isotopic purity of the tracer. oup.com | Metabolomics |
| Escher-Trace | Visualization of stable isotope tracing data in metabolic pathways. escholarship.org | Metabolic Flux Analysis |
| SIRIUS | Identification of small molecules from fragmentation mass spectrometry data, including isotope pattern analysis. wikipedia.org | Small Molecule Identification |
Quality Control and Assurance Protocols for Deuterated Standards
The accuracy of any quantitative analysis heavily relies on the quality and purity of the internal standard. clearsynth.com For this compound, this includes ensuring its chemical purity, isotopic enrichment, and stability.
Key Quality Control Parameters:
Chemical Purity: The standard should be free from any chemical impurities that could interfere with the analysis. This is typically assessed by techniques like GC-MS or NMR.
Isotopic Enrichment: The percentage of deuterium incorporation should be high and accurately determined. A high isotopic enrichment minimizes the contribution of the unlabeled species in the standard. acanthusresearch.com
Stability: The standard should be stable under the recommended storage conditions. cdnisotopes.com Long-term stability studies are often performed by the manufacturer.
Certificates of Analysis (CoA):
Reputable suppliers of deuterated standards provide a Certificate of Analysis (CoA) that details the quality control testing performed on the specific lot of the compound. thermofisher.comaccustandard.comthermofisher.comnist.gov The CoA typically includes:
The chemical identity and structure of the compound.
The lot number.
The chemical purity, often determined by GC-MS or NMR.
The isotopic enrichment, usually expressed as atom percent deuterium.
The date of analysis.
Recommended storage conditions.
Researchers should always carefully review the CoA before using a deuterated standard and ensure that the stated purity and enrichment meet the requirements of their analytical method.
Future Research Directions and Emerging Paradigms for Ethyl Butyrate 3,3,4,4,4 D5
Expansion into Novel Analytical Modalities and Sensor Development
The primary application of deuterated compounds like Ethyl butyrate-3,3,4,4,4-d5 is as internal standards in quantitative mass spectrometry. However, its potential extends beyond this role. Future research could focus on leveraging its unique spectroscopic and physicochemical properties for developing new analytical methods and sensors.
For instance, the altered vibrational frequencies of the C-D bonds compared to C-H bonds could be exploited in advanced vibrational spectroscopy techniques, such as Raman and infrared (IR) spectroscopy. This could enable highly specific detection methods for ethyl butyrate (B1204436) in complex matrices, with the d5 analogue serving as a perfect calibration standard.
Furthermore, the development of chemical sensors tailored to detect specific volatile organic compounds (VOCs) is a rapidly growing field. Research has shown that inhaled ethyl butyrate can elicit physiological responses, such as coughing, in a dose-dependent manner. nih.govnih.gov Future sensor development could utilize this compound to calibrate and validate sensors designed to monitor airborne ethyl butyrate levels in industrial or environmental settings, ensuring high accuracy and reliability.
Interdisciplinary Applications in Environmental Science and Food Authenticity
The use of stable isotope analysis is a powerful tool for tracing the origin and fate of compounds in the environment and for verifying the authenticity of food products. wikipedia.org Ethyl butyrate occurs naturally in many fruits and is a key flavoring agent. wikipedia.orgconsolidated-chemical.comtaylorandfrancis.com
Environmental Science : this compound can be used as a tracer in studies investigating the environmental fate of esters, including their biodegradation and transport in soil and water. Its distinct mass allows it to be differentiated from naturally occurring ethyl butyrate, providing a clear signal for tracking and quantification. frontiersin.org Such studies are crucial for developing accurate environmental models, like fugacity models, which predict the behavior of chemicals in various environmental compartments. jst.go.jp
Food Authenticity : The practice of adding synthetic flavorings to products marketed as natural is a significant issue in the food industry. Stable Isotope Ratio Analysis (SIRA) can distinguish between natural and synthetic ethyl butyrate. wikipedia.orgatamanchemicals.com this compound can serve as a crucial internal standard in these analytical methods, improving the precision of measurements aimed at detecting fraudulent adulteration of products like fruit juices and alcoholic beverages. wikipedia.orgconsolidated-chemical.com
Development of Advanced Computational Models for Deuterated Compound Behavior
Computational chemistry offers powerful tools to predict and understand the behavior of molecules. acs.org The development of advanced computational models for deuterated compounds is an emerging area with significant potential. irb.hr
By incorporating the known effects of deuteration, such as changes in bond lengths and vibrational frequencies, these models can provide deeper insights into the behavior of this compound. irb.hr Quantum mechanics/molecular mechanics (QM/MM) and molecular dynamics (MD) simulations can be employed to study how deuteration affects interactions with biological molecules, such as enzymes or olfactory receptors. irb.hrmdpi.com
These computational approaches can help predict:
The kinetic isotope effect (KIE) on metabolic pathways involving ethyl butyrate.
Differences in binding affinity to receptors, which could be relevant in sensory science. mdpi.com
Thermodynamic properties and phase equilibria, which are important for process design in the chemical industry. uc.pt
Such models, validated by experimental data, would accelerate research and reduce the need for extensive empirical testing. acs.orgacs.org
Contributions to Fundamental Understanding of Molecular Dynamics and Reactivity
The study of deuterated compounds provides fundamental insights into chemical physics and reaction mechanisms. The increased mass of deuterium (B1214612) compared to hydrogen leads to a lower zero-point energy for C-D bonds, making them stronger and less reactive than their C-H counterparts. irb.hr This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of physical organic chemistry.
This compound is an ideal candidate for studies aimed at:
Investigating Reaction Mechanisms : By comparing the reaction rates of the deuterated and non-deuterated forms of ethyl butyrate (e.g., in hydrolysis or enzymatic degradation), researchers can pinpoint the rate-determining steps and elucidate reaction pathways at a molecular level. frontiersin.org
Exploring Molecular Dynamics : Molecular dynamics simulations can reveal how the subtle changes in mass and bond energy due to deuteration influence the conformational dynamics and intramolecular motions of the ester. nih.govwikipedia.org This can lead to a more refined understanding of how molecular structure dictates function and reactivity. mdpi.com
Understanding Protein-Ligand Interactions : In the context of biochemistry, studying the interaction of this compound with enzymes or receptors can clarify the role of specific C-H bonds in the binding process. irb.hr This knowledge is valuable for drug design and for understanding the mechanisms of olfaction.
The continued exploration of this compound and similar deuterated molecules will undoubtedly push the boundaries of analytical chemistry, environmental science, and our fundamental understanding of molecular behavior.
Q & A
Basic Research Questions
Q. How can researchers confirm the isotopic purity and molecular identity of ethyl butyrate-3,3,4,4,4-d5 in synthetic batches?
- Methodological Answer : Isotopic purity can be verified using Stable Isotope Ratio Analysis (SIRA) combined with NMR spectroscopy to confirm deuterium distribution at the 3,3,4,4,4 positions. For molecular identity, compare experimental SMILES strings (e.g., CCCC(=O)OCC) and InChIKey codes (e.g., OBNCKNCVKJNDBV-UHFFFAOYSA-N) with reference databases. Mass spectrometry (MS) with high-resolution instruments (e.g., Q-TOF-MS) can validate molecular weight (116.16 g/mol) and isotopic patterns .**
Q. What experimental conditions optimize the synthesis of this compound while minimizing byproducts?
- Methodological Answer : Use deuterated ethanol (CD3CD2OD) and deuterated butyric acid (CD3CD2CD2COOD) in a catalytic esterification reaction under anhydrous conditions. Monitor reaction progress via FTIR spectroscopy (tracking C=O and C-O ester peaks at ~1740 cm⁻¹ and 1250 cm⁻¹). Purify via fractional distillation, ensuring boiling point consistency (~120°C for ethyl butyrate) .
Q. How does deuterium labeling affect the physical properties of ethyl butyrate compared to its non-deuterated counterpart?
- Methodological Answer : Deuterium substitution increases molecular mass and slightly alters vapor pressure and solubility . Quantify these changes using gas chromatography-mass spectrometry (GC-MS) for volatility analysis and HPLC with refractive index detection for solubility profiling in solvents like propylene glycol or water .
Advanced Research Questions
Q. How can this compound be used to resolve contradictory data in metabolic flux studies of short-chain fatty acids?
- Methodological Answer : Deploy isotope tracing in in vitro models (e.g., gut microbiota or liver cells) to track deuterium-labeled butyrate metabolism. Use LC-MS/MS to quantify labeled intermediates (e.g., ketone bodies or acetyl-CoA) and resolve ambiguities in competing pathways (e.g., β-oxidation vs. gluconeogenesis). Normalize data using internal standards like d5-sodium butyrate .
Q. What advanced analytical techniques differentiate this compound from structural isomers in complex matrices?
- Methodological Answer : Combine ion mobility spectrometry (IMS) with PTR-TOF-MS to separate isomers based on collision cross-section differences. For example, ethyl isobutyrate (branched structure) exhibits distinct mobility drift times compared to the linear d5-ethyl butyrate. Validate with 2D-GC×GC-MS for enhanced resolution in biological or environmental samples .
Q. How can researchers address discrepancies in quantification data when using ethyl butyrate-d5 as an internal standard across different MS platforms?
- Methodological Answer : Calibrate instruments using multi-point isotope dilution assays to account for ionization efficiency variations (e.g., protonation vs. adduct formation in ICP-MS/MS vs. ESI-MS). Cross-validate with deuterium recovery studies to ensure >98% isotopic fidelity in spiked samples .
Q. What experimental designs mitigate deuterium exchange in this compound during long-term stability studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
